Arg-Tyr

Description

Properties

IUPAC Name |

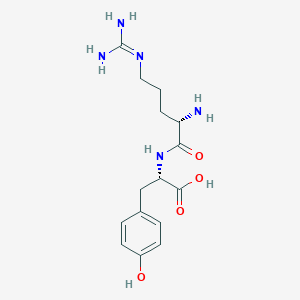

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(2-1-7-19-15(17)18)13(22)20-12(14(23)24)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWSWDJMIKUJDQ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427363 | |

| Record name | L-Tyrosine, L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74863-12-0 | |

| Record name | L-Tyrosine, L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of Arginine-Tyrosine (Arg-Tyr) Dipeptide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Arginine-Tyrosine (Arg-Tyr), also known as Kyotorphin, is an endogenous neuroactive peptide with significant biological roles extending from neuromodulation to antioxidant activity. First isolated from the bovine brain, this small molecule plays a crucial part in the body's natural pain regulation system and cellular protection against oxidative stress. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its mechanisms of action, associated signaling pathways, quantitative biochemical data, and the experimental protocols used for its study.

Introduction

This compound is a dipeptide formed from L-arginine and L-tyrosine residues.[1] Its discovery in 1979 unveiled a novel, non-opioid pathway for analgesia.[2] Unlike traditional opioid peptides, this compound does not bind directly to opioid receptors but exerts its effects through a unique signaling cascade that culminates in the release of endogenous opioids, specifically Met-enkephalin.[2][3][4] Furthermore, studies have demonstrated its capacity as a potent antioxidant, capable of scavenging harmful reactive oxygen species (ROS).[5] This dual functionality positions this compound as a molecule of significant interest in neuroscience, pharmacology, and drug development for conditions related to pain, inflammation, and neurodegenerative diseases.[6]

Core Biological Functions

The biological significance of this compound is primarily centered on two well-documented functions: neuromodulation (analgesia) and antioxidant activity.

Neuromodulation and Analgesia

As a neuromodulator, this compound is highly concentrated in the synaptosomal fraction of the brain, suggesting its role in synaptic transmission.[6] Its primary analgesic mechanism is indirect; it triggers the release of Met-enkephalin, an endogenous opioid peptide, which then binds to opioid receptors to produce an analgesic effect.[2][4] This action is naloxone-reversible, indicating the ultimate involvement of the opioid system.[3] The concentration of this compound has been found to be lower in the cerebrospinal fluid of patients experiencing persistent pain, highlighting its clinical relevance.[2]

Antioxidant Activity

This compound exhibits strong antioxidant properties, specifically demonstrating potent hydroxyl-radical and hydrogen-peroxide scavenging activity.[5] The presence of the Tyrosine residue, with its phenolic group, is crucial for this function, as it can donate a hydrogen atom to neutralize free radicals. This radical scavenging capability helps protect cells from oxidative damage, a key factor in aging and various pathologies.

Biochemical Synthesis and Signaling Pathways

Biosynthesis of this compound (Kyotorphin)

Unlike many neuropeptides that are processed from larger precursor proteins, this compound is synthesized directly from its constituent amino acids, L-tyrosine and L-arginine. This reaction is catalyzed by a specific enzyme, Kyotorphin synthetase, in an ATP and Mg²⁺ dependent manner.[4][7] This synthesis pathway is considered the primary source of Kyotorphin in the brain.[4]

References

- 1. The kyotorphin (tyrosine-arginine) receptor and a selective reconstitution with purified Gi, measured with GTPase and phospholipase C assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kyotorphin - Wikipedia [en.wikipedia.org]

- 3. Kyotorphin (tyrosine-arginine): further evidence for indirect opiate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide Arg-Tyr: A Technical Guide to its Natural Sources, Endogenous Levels, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Arginyl-Tyrosine (Arg-Tyr). It delves into its presence in natural sources, details its endogenous concentrations within biological systems, outlines its biosynthesis and metabolic pathways, and explores its physiological functions and associated signaling cascades. Furthermore, this document furnishes detailed experimental protocols for the accurate quantification of this compound in biological matrices, aimed at supporting research and development efforts in pharmacology and life sciences.

Natural and Dietary Sources of this compound

Direct quantitative analysis of the dipeptide this compound in specific food items is not extensively documented in scientific literature. This compound is primarily formed endogenously or through the digestion of dietary proteins. Therefore, its availability is intrinsically linked to the consumption of proteins rich in its constituent amino acids, L-Arginine and L-Tyrosine.

L-Arginine is classified as a semi-essential or conditionally essential amino acid, while L-Tyrosine is a non-essential amino acid synthesized in the body from Phenylalanine. Both are abundant in a variety of high-protein foods. A diet rich in these precursors is fundamental for ensuring their availability for the endogenous synthesis of this compound and other metabolic processes.

Table 1: Prominent Dietary Sources of L-Arginine and L-Tyrosine

| Food Category | High in L-Arginine | High in L-Tyrosine |

| Meats & Poultry | Turkey, chicken, pork, beef | Chicken, turkey, pork, beef |

| Fish & Seafood | Tuna, salmon, crab, shrimp | Salmon, tuna, shrimp |

| Dairy & Eggs | Cheese (Parmesan, cottage), milk, yogurt, eggs | Cheese (Swiss, Parmesan), milk, eggs |

| Legumes | Soybeans, chickpeas, lentils, peanuts | Soybeans (tofu, edamame), white beans |

| Nuts & Seeds | Pumpkin seeds, sesame seeds, walnuts, almonds | Pumpkin seeds, sesame seeds, almonds |

| Grains | Oats, wheat germ, quinoa | Oats, wild rice |

Endogenous Levels and Distribution

In biological systems, this compound is recognized as an endogenous neuropeptide named Kyotorphin . Its discovery in 1979 highlighted its role as a potent analgesic. The concentration of Kyotorphin is not uniform throughout the body, with the highest levels found within the central nervous system (CNS), specifically in regions associated with pain modulation.

While data on this compound levels in human plasma and peripheral tissues are scarce, studies in animal models have provided detailed quantitative maps of its distribution in the brain.

Table 2: Endogenous Levels of this compound (Kyotorphin) in the Rat Central Nervous System

| Brain/Spinal Cord Region | Concentration (ng/g tissue) | Subcellular Localization | Concentration (ng/mg protein) |

| Midbrain | 719.5 | Myelin Fraction | 0 |

| Pons & Medulla Oblongata | 556.5 | Synaptosome Fraction | 17.1 |

| Dorsal Spinal Cord | 405.1 | Mitochondrial Pellet | 0.78 |

| Hypothalamus | 391.8 | Nuclear P1 Fraction | 1.27 |

| Cerebral Cortex | 367.1 | Crude Mitochondrial P2 | 5.87 |

| Ventral Spinal Cord | 230.2 | Microsome + Cytosol S2 | 0.02 |

| Thalamus | 119.3 | ||

| Cerebellum | 101.8 | ||

| Hippocampus | 61.8 | ||

| Striatum | 45.5 |

Data compiled from studies on rat brain tissue.

Research has also shown that when its degradation is inhibited, Kyotorphin accumulates in rat brain slices at a rate of approximately 2.1 pmol/mg protein/hour, indicating active and continuous synthesis.

Biosynthesis and Metabolism

The endogenous production of this compound (Kyotorphin) occurs via two primary pathways.

-

De Novo Synthesis: The principal pathway involves the direct condensation of L-Tyrosine and L-Arginine. This reaction is catalyzed by the cytosolic enzyme Tyrosine-arginine ligase (EC 6.3.2.24), also known as Kyotorphin synthetase. This synthesis is an ATP-dependent process requiring Magnesium (Mg²⁺) as a cofactor. The Vmax for this enzyme in rat brain synaptosomes has been measured at 34.0 pmol/mg of protein/h. This pathway is estimated to be three to four times more productive than synthesis from protein precursors.

-

Proteolytic Cleavage: this compound can also be generated from the degradation of larger precursor proteins, such as calpastatin, by proteases like calpain.

The metabolism and inactivation of this compound are primarily carried out by membrane-bound aminopeptidases, which cleave the dipeptide into its constituent amino acids.

Physiological Role and Signaling Pathways

This compound exerts its biological effects through specific molecular interactions, most notably within the CNS where it functions as a neuromodulator.

Analgesic and Neuromodulatory Effects

The primary physiological role of this compound (Kyotorphin) is analgesia. This effect is not mediated by direct binding to opioid receptors but rather by stimulating the release of endogenous opioid peptides, specifically Met-enkephalin, from nerve terminals.

The signaling cascade is initiated by the binding of this compound to a specific, yet-to-be-fully-characterized G-protein coupled receptor (GPCR). This interaction triggers the following downstream events:

-

G-protein Activation: The receptor activates an inhibitory G-protein (Gαi).

-

PLC Activation: The activated G-protein stimulates Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, leading to the release of intracellular Ca²⁺ stores and subsequent Ca²⁺ influx through plasma membrane channels.

-

Met-enkephalin Release: The resulting increase in cytosolic Ca²⁺ concentration triggers the exocytosis of vesicles containing Met-enkephalin.

-

Opioid Receptor Activation: Released Met-enkephalin then binds to opioid receptors (predominantly δ-opioid receptors) on adjacent neurons to produce an analgesic effect.

Antioxidant Properties

In addition to its neuromodulatory functions, this compound has been reported to possess strong antioxidant capabilities. It demonstrates significant hydroxyl-radical and hydrogen-peroxide scavenging activity in vitro, suggesting a potential role in mitigating oxidative stress.

Experimental Protocols for Quantification

Accurate quantification of this compound in biological samples is critical for pharmacokinetic, pharmacodynamic, and biomarker studies. The gold-standard technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol describes a general procedure for extracting this compound from plasma or serum.

Materials:

-

Plasma/Serum Sample

-

Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₉,¹⁵N₂-Arg-Tyr)

-

Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (FA)

-

SPE Cartridge: Mixed-mode or Reversed-phase (e.g., C18) polymeric sorbent

-

SPE Conditioning Solvent: Methanol (MeOH)

-

SPE Equilibration Solvent: Deionized water with 0.1% FA

-

SPE Wash Buffer: 5% MeOH in deionized water with 0.1% FA

-

SPE Elution Buffer: 50% ACN / 50% water with 2% FA

Protocol:

-

Sample Thawing: Thaw plasma/serum samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the working IS solution. Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold ACN with 0.1% FA. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, avoiding the protein pellet.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH.

-

SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water with 0.1% FA.

-

Sample Loading: Load the supernatant onto the equilibrated SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of Wash Buffer to remove salts and other polar interferences.

-

Elution: Elute the this compound and IS from the cartridge with 200 µL of Elution Buffer into a clean collection tube or 96-well plate.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a suitable mobile phase (e.g., 98:2 Water:ACN with 0.1% FA) for LC-MS/MS analysis.

UPLC-MS/MS Quantification Method

Instrumentation:

-

UPLC System coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 2% B, ramp up to 50-70% B over several minutes to elute this compound, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

MS/MS Conditions:

-

Ionization Mode: ESI Positive.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized by infusing pure this compound and its labeled IS.

-

This compound (Analyte): e.g., Q1: 338.2 m/z → Q3: 162.1 m/z (Tyrosine immonium ion)

-

¹³C₉,¹⁵N₂-Arg-Tyr (IS): e.g., Q1: 349.2 m/z → Q3: 171.1 m/z

-

-

Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) and compound parameters (e.g., collision energy, declustering potential) for maximum signal intensity for each MRM transition.

Data Analysis:

-

Quantification is achieved by creating a calibration curve using known concentrations of the analyte spiked into a surrogate matrix (e.g., stripped plasma).

-

The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration, and a regression analysis (e.g., linear, weighted 1/x²) is applied.

-

The concentration of this compound in unknown samples is then calculated from this calibration curve.

An In-depth Technical Guide to Arginine and Tyrosine Biosynthesis and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine (Arg) and Tyrosine (Tyr) are semi-essential or conditionally essential amino acids with pivotal roles in a multitude of physiological processes, extending far beyond their function as protein building blocks. Arginine is a key intermediate in the urea cycle and a precursor for the signaling molecule nitric oxide, as well as polyamines, proline, and creatine.[1][2][3] Tyrosine is the precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[4][5][6] The biosynthetic and metabolic pathways of these two amino acids are tightly regulated and interconnected with central carbon metabolism. Understanding the intricacies of these pathways is crucial for researchers in various fields, including metabolic diseases, neuroscience, immunology, and oncology, as well as for professionals in drug development targeting enzymes within these pathways.

This technical guide provides a comprehensive overview of the core aspects of Arg and Tyr biosynthesis and metabolism. It includes detailed descriptions of the metabolic pathways, quantitative data on key enzymes, experimental protocols for studying these pathways, and visualizations of the involved signaling and metabolic networks.

Arginine Biosynthesis and Metabolic Pathways

In mammals, the primary route for de novo arginine biosynthesis is through the intestinal-renal axis.[2] The small intestine produces citrulline from glutamine and proline, which is then transported to the kidneys and converted to arginine. The liver, while containing all the enzymes of the urea cycle, does not contribute to net arginine synthesis due to high arginase activity.[1]

The key enzymatic steps in the conversion of citrulline to arginine are part of the urea cycle:

-

Argininosuccinate Synthetase (ASS) : Catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate.

-

Argininosuccinate Lyase (ASL) : Cleaves argininosuccinate to yield arginine and fumarate.

Arginine is metabolized through several pathways initiated by different enzymes:

-

Arginase (ARG) : Hydrolyzes arginine to ornithine and urea, a key step in the urea cycle for ammonia detoxification.

-

Nitric Oxide Synthase (NOS) : Oxidizes arginine to produce nitric oxide (NO) and citrulline.

-

Arginine:Glycine Amidinotransferase (AGAT) : Catalyzes the transfer of an amidino group from arginine to glycine to form guanidinoacetate, a precursor for creatine synthesis.

-

Arginine Decarboxylase (ADC) : Decarboxylates arginine to produce agmatine, a precursor for polyamine synthesis.[2]

Quantitative Data for Arginine Biosynthesis Enzymes

The following table summarizes the kinetic parameters for key enzymes involved in arginine biosynthesis.

| Enzyme | Organism/Tissue | Substrate | K_m_ | V_max_ | k_cat_ | Reference |

| Argininosuccinate Synthetase (ASS) | Human Lymphocytes | Citrulline | 0.2 mM | 15.7 ± 8.7 nmol/hr/mg | - | [1] |

| Argininosuccinate Synthetase (ASS) | Steer Liver/Hog Kidney | Citrulline | 0.03-0.04 mM | - | - | [7] |

| Argininosuccinate Synthetase (ASS) | Steer Liver/Hog Kidney | Aspartate | 0.03-0.04 mM | - | - | [7] |

| Argininosuccinate Synthetase (ASS) | Steer Liver/Hog Kidney | ATP | 0.2-0.4 mM | - | - | [7] |

| Argininosuccinate Lyase (ASL) | Bovine Liver | Argininosuccinate | - | - | - | [4][8] |

| Ornithine Transcarbamoylase (OTC) | E. coli | Ornithine | - | - | Increases with pH (pKa 7.3) | [9] |

| Ornithine Transcarbamoylase (OTC) | Human | Ornithine | - | ~10-fold less than E. coli | - | [10] |

| Arginine Decarboxylase | E. coli B | Arginine | - | - | - | [11] |

Arginine Biosynthesis Pathway Diagram

References

- 1. Argininosuccinate synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Active Site Studies of Arogenate Dehydrogenase & the Purification of its Substrate | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. Substrate specificity and protonation state of ornithine transcarbamoylase as determined by pH studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression, purification and kinetic characterization of wild-type human ornithine transcarbamylase and a recurrent mutant that produces 'late onset' hyperammonaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chorismate mutase/prephenate dehydratase from Escherichia coli K12. Binding studies with the allosteric effector phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Arginine-Tyrosine Interactions in Cellular Signaling: A Technical Guide

Introduction

Within the intricate landscape of cellular communication, the precise interactions between amino acid residues dictate the flow of information. Among these, the interplay between Arginine (Arg) and Tyrosine (Tyr) emerges as a critical determinant in a multitude of signaling pathways. The unique chemical properties of these two amino acids—Arginine with its positively charged guanidinium group and Tyrosine with its aromatic, phosphorylatable hydroxyl group—position them as key players in molecular recognition, enzymatic regulation, and the formation of protein complexes.[1][2] Binding interfaces of proteins are often characterized by "hot spots" that are crucial for the interaction, and these spots are notably enriched in Tyrosine and Arginine.[3] This guide provides an in-depth technical exploration of the Arg-Tyr relationship, from the fundamental chemistry of their interaction to their functional roles in critical signaling cascades, quantitative analysis of their binding, and the experimental protocols used to investigate them.

The Molecular Basis of the this compound Interaction

The interaction between Arginine and Tyrosine is multifaceted, primarily driven by two significant non-covalent forces:

-

Cation-π Interactions: The positively charged guanidinium group of Arginine can form a strong, favorable interaction with the electron-rich aromatic ring of Tyrosine. This type of interaction is a major contributor to protein stability and molecular recognition.[2]

-

Hydrogen Bonding: The guanidinium group of Arginine is an excellent hydrogen bond donor, while the hydroxyl group of Tyrosine can act as both a donor and an acceptor. Furthermore, upon phosphorylation, the negatively charged phosphate group on Tyrosine becomes a prime target for hydrogen bonding and electrostatic interactions with the positively charged Arginine.[4][5] This interaction is fundamental to the recognition of phosphorylated proteins.

These interactions are not mutually exclusive and often work in concert to create stable and highly specific binding interfaces that are essential for the fidelity of signal transduction.

This compound Motifs in Key Signaling Pathways

The this compound pairing is not random; it is often found in conserved motifs that serve specific functions in cellular signaling.

Recognition of Phospho-Tyrosine (pTyr)

Tyrosine phosphorylation is a cornerstone of signal transduction, acting as a molecular switch to control protein activity and create docking sites for downstream effectors.[6] The addition of a negatively charged phosphate group to a Tyrosine residue creates a binding motif that is frequently recognized by domains containing strategically positioned Arginine residues.[4]

A prime example is the SH2 (Src Homology 2) domain, which is crucial for propagating signals from Receptor Tyrosine Kinases (RTKs).[7] Upon ligand binding, RTKs autophosphorylate on specific Tyrosine residues. These pTyr sites then serve as docking platforms for proteins containing SH2 domains. A conserved Arginine within the SH2 domain forms a critical salt bridge with the phosphate group of pTyr, anchoring the interaction and ensuring the recruitment of downstream signaling molecules like Grb2 and PLCγ.[4][7]

The DRY Motif in G-Protein Coupled Receptors (GPCRs)

In the vast family of GPCRs, a highly conserved Asp-Arg-Tyr (DRY) motif located at the cytoplasmic end of the third transmembrane helix acts as a "micro-switch" for receptor activation.[8] In the inactive state, the Arginine residue of this motif is thought to form an ionic lock with the acidic Aspartate residue. Upon agonist binding, a conformational change breaks this lock, allowing the Arginine to adopt a new conformation that facilitates the binding and activation of downstream G-proteins. The Tyrosine in this motif plays a crucial role in stabilizing these different conformational states.

Quantitative Analysis of this compound Interactions

Quantifying the strength of protein-protein interactions is essential for understanding signaling dynamics and for drug development. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to measure binding affinities (dissociation constant, Kd). The interaction between Arginine and Tyrosine, particularly in the context of pTyr recognition, is typically of high affinity.

| Interacting Partners | Interaction Type | Typical Kd (Dissociation Constant) | Significance in Signaling |

| SH2 Domain – pTyr Peptide | Arg-pTyr Salt Bridge / H-Bond | 10 nM - 1 µM | High-affinity, specific recruitment of downstream effectors.[9] |

| Arg-rich motif – Aromatic pocket | Cation-π Stacking | 1 µM - 50 µM | Stabilization of protein complexes and domain folding. |

| RYD Motif – Integrin | Electrostatic / H-Bond | 50 nM - 500 nM | Cell adhesion and migration signaling.[10] |

Note: These values are representative and can vary significantly based on the surrounding amino acid sequence, protein structure, and experimental conditions.

Experimental Protocols for Studying this compound Interactions

Investigating the role of this compound interactions requires a combination of techniques to identify binding partners, confirm post-translational modifications, and measure enzymatic activity.

Co-Immunoprecipitation (Co-IP) for Interaction Discovery

Co-IP is a gold-standard technique used to identify protein-protein interactions in their cellular context.[11][12] An antibody targeting a "bait" protein is used to pull it out of a cell lysate, bringing along any stably associated "prey" proteins for identification by Western Blot or Mass Spectrometry.

Detailed Methodology:

-

Cell Lysis: Culture cells to ~80-90% confluency. Lyse cells on ice using a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes and phosphorylation states.

-

Pre-clearing Lysate: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the pre-cleared supernatant.[13]

-

Immunoprecipitation: Add a primary antibody specific to the bait protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[14]

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer (for Western Blot analysis) or by using a non-denaturing elution buffer (e.g., low pH glycine buffer) for functional assays or mass spectrometry.[15]

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western Blotting with an antibody against the suspected prey protein, or by mass spectrometry for unbiased identification of all interacting partners.[16]

Mass Spectrometry for PTM Identification

Mass spectrometry (MS) is an indispensable tool for identifying post-translational modifications (PTMs), such as tyrosine phosphorylation or N-terminal arginylation, with high precision.[17][18]

Detailed Methodology:

-

Protein Isolation: Isolate the protein of interest, often via immunoprecipitation or affinity chromatography.

-

In-solution or In-gel Digestion: Elute the protein and reduce disulfide bonds with DTT, then alkylate cysteine residues with iodoacetamide to prevent re-formation. Digest the protein into smaller peptides using a protease like trypsin.[19]

-

Phosphopeptide Enrichment (for pTyr): If analyzing phosphorylation, enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) based on hydrophobicity. Eluted peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrometer performs an initial full scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides. It then selects specific peptides for fragmentation (MS2), generating a fragmentation spectrum.

-

Database Searching: The fragmentation spectra are searched against a protein database. Software algorithms identify peptides and locate PTMs by matching the observed mass shifts (e.g., +79.966 Da for phosphorylation, +156.101 Da for arginylation) to specific amino acid residues.[20][21]

-

Data Validation: Manually inspect the MS2 spectra of putative modified peptides to confirm the modification site with high confidence.[17]

In Vitro Tyrosine Kinase Assay

This assay measures the activity of a specific tyrosine kinase by quantifying the phosphorylation of a substrate.

Detailed Methodology:

-

Reaction Setup: In a microplate well, combine the purified active tyrosine kinase, a specific peptide or protein substrate containing a tyrosine residue, and a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT).

-

Initiate Reaction: Start the phosphorylation reaction by adding a solution of ATP (typically in the 10-100 µM range).[22]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15-60 minutes).[23]

-

Stop Reaction: Terminate the reaction by adding a stop solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions required for kinase activity.[24]

-

Detection: Quantify the amount of phosphorylated substrate. Common methods include:

-

ELISA-based: Capture the substrate on a plate and use a specific anti-phosphotyrosine (pTyr) antibody conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.[23][25]

-

Fluorescence Polarization (FP): In a homogeneous assay, a fluorescently labeled pTyr-peptide tracer competes with the newly phosphorylated substrate for binding to a pTyr antibody. The change in polarization is proportional to kinase activity.[24]

-

Radiometric: Use radiolabeled [γ-³²P]-ATP and measure the incorporation of ³²P into the substrate.[22]

-

-

Data Analysis: Calculate kinase activity by comparing the signal from the reaction to a standard curve or control wells.

The Arginine-Tyrosine pairing, through a combination of electrostatic interactions, hydrogen bonding, and cation-π stacking, represents a versatile and powerful motif in cellular signaling. Its role extends from the direct recognition of post-translationally modified residues in kinase cascades to serving as a conformational switch in receptor activation. Understanding the nuances of this interaction is critical for deciphering complex signaling networks and provides a focused target for the development of novel therapeutics aimed at modulating these fundamental cellular processes. The experimental approaches outlined here form the bedrock of research in this field, enabling scientists to continue unraveling the pivotal role of the this compound dyad in health and disease.

References

- 1. Khan Academy [khanacademy.org]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Regulation in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Side chain-side chain interactions of arginine with tyrosine and aspartic acid in Arg/Gly/Tyr-rich domains within plant glycine-rich RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosine phosphorylation - Wikipedia [en.wikipedia.org]

- 7. The Genesis of Tyrosine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Arginine of the DRY Motif in Transmembrane Segment III Functions as a Balancing Micro-switch in the Activation of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying protein–protein interactions in high throughput using protein domain microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-Asp (RYD) and Arg-Cys-Asp (RCD) motifs in dendroaspin promote selective inhibition of beta1 and beta3 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 12. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. Identification of Arginylated Proteins by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 21. publications.aston.ac.uk [publications.aston.ac.uk]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. takarabio.com [takarabio.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Reactive Oxygen Species on Arginine-Tyrosine Interactions: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the intricate relationship between reactive oxygen species (ROS) and the critical arginine-tyrosine (Arg-Tyr) interaction in biological systems.

This document provides an in-depth exploration of how reactive oxygen species (ROS), highly reactive molecules generated during metabolic processes, influence the structure and function of proteins by modifying arginine and tyrosine residues. A particular focus is placed on the impact of these modifications on the non-covalent and potential covalent interactions between these two key amino acids. This guide summarizes current understanding, details experimental methodologies, and provides visual representations of the underlying biochemical processes to facilitate further research and therapeutic development.

Introduction to Reactive Oxygen Species and Amino Acid Modifications

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). While essential for various signaling pathways, their overproduction leads to oxidative stress, a condition characterized by damage to cellular components, including proteins. Amino acid residues are primary targets of ROS, leading to post-translational modifications that can alter protein structure, function, and interactions.

Arginine and tyrosine are particularly susceptible to oxidative modification. Their interplay is crucial for maintaining protein structure and function through non-covalent interactions and, in some specific enzymatic contexts, through covalent cross-links. Understanding how ROS disrupts these interactions is vital for elucidating the molecular basis of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Oxidative Modification of Arginine and Tyrosine Residues

Under conditions of oxidative stress, both arginine and tyrosine undergo specific chemical modifications.

Arginine: The guanidinium group of arginine is a target for ROS, leading primarily to the formation of glutamic semialdehyde, a process known as carbonylation. This modification results in the loss of the positive charge of the arginine side chain. Arginine is also a key participant in the formation of Advanced Glycation End Products (AGEs) through reactions with reducing sugars and subsequent oxidation, which can lead to protein cross-linking[1][2][3][4][5][6][7].

Tyrosine: The phenolic ring of tyrosine is readily oxidized by ROS to form a tyrosyl radical. This radical can then undergo several reactions, most notably dimerization to form dityrosine, a fluorescent cross-link, or reaction with reactive nitrogen species (RNS) to form nitrotyrosine[8][9]. These modifications can induce protein aggregation and alter protein function.

The Arginine-Tyrosine Interaction Under Oxidative Stress

The interaction between arginine and tyrosine is a cornerstone of protein architecture and function, primarily through non-covalent forces.

Disruption of Non-Covalent Interactions

A critical non-covalent interaction between arginine and tyrosine is the cation-pi interaction , where the positively charged guanidinium group of arginine interacts favorably with the electron-rich aromatic ring of tyrosine[1][10][11][12]. This interaction plays a significant role in protein-protein interfaces and overall protein stability.

ROS-induced modifications can severely disrupt this vital interaction:

-

Arginine Carbonylation: The conversion of arginine to the neutral glutamic semialdehyde completely abolishes the positive charge necessary for the cation-pi interaction[13][14]. This loss of interaction can lead to conformational changes, protein unfolding, and loss of function.

-

Tyrosine Nitration: The addition of a nitro group to the tyrosine ring withdraws electron density, weakening the cation-pi interaction with arginine[9][15][16]. The presence of a bulky nitro group can also introduce steric hindrance, further destabilizing the interaction.

The following diagram illustrates the disruption of the this compound cation-pi interaction by ROS-mediated modifications.

Potential for Covalent Cross-Linking

While the formation of dityrosine (Tyr-Tyr) and certain lysine-arginine cross-links are well-documented consequences of oxidative stress, the direct, non-enzymatic, ROS-mediated covalent cross-linking of arginine and tyrosine is not a widely reported or well-characterized phenomenon in the scientific literature.

However, it is theoretically plausible that under specific conditions, radical-mediated reactions could lead to the formation of an this compound covalent bond. The tyrosyl radical, a key intermediate in tyrosine oxidation, could potentially react with an arginine-derived radical, although this reaction pathway has not been definitively established in biological systems outside of specific enzymatic reactions. Further research, particularly utilizing advanced mass spectrometry techniques, is required to investigate the existence and significance of such cross-links.

Quantitative Data on Oxidative Modifications

The following tables summarize key quantitative parameters related to the oxidative modification of arginine and tyrosine. Note: Direct kinetic data for the ROS-mediated this compound cross-linking reaction is not available due to a lack of established evidence for this specific reaction.

| Modification Product | Precursor Amino Acids | Inducing Species | Method of Detection | Pathological Relevance |

| Dityrosine | Tyrosine, Tyrosine | •OH, Peroxyl radicals, Peroxynitrite, UV light | Fluorescence, MS | Neurodegenerative diseases, Atherosclerosis, Cataracts |

| Nitrotyrosine | Tyrosine | Peroxynitrite (ONOO⁻), Nitrogen dioxide (NO₂) | MS, Immunoassays | Inflammation, Cardiovascular diseases, Neurodegeneration |

| Glutamic Semialdehyde | Arginine | •OH, Metal-catalyzed oxidation | MS, Carbonyl assays | Aging, Alzheimer's disease, Diabetes |

| Pentosidine | Arginine, Lysine | Ribose, Glucose, ROS | Fluorescence, MS | Diabetes, Atherosclerosis, End-stage renal disease |

Experimental Protocols

The study of this compound interactions and their modification by ROS requires a combination of biochemical and analytical techniques.

Detection of Oxidative Modifications by Mass Spectrometry

Objective: To identify and quantify specific oxidative modifications of arginine and tyrosine residues in a protein of interest.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Isolate the protein of interest from cells or tissues.

-

Treat the protein with a specific ROS-generating system (e.g., H₂O₂/Fe²⁺ for hydroxyl radicals, SIN-1 for peroxynitrite).

-

Perform a buffer exchange to remove excess reagents.

-

-

Proteolytic Digestion:

-

Denature the protein (e.g., with urea or guanidinium chloride).

-

Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

-

Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Introduce the separated peptides into a high-resolution mass spectrometer.

-

Acquire MS1 spectra to determine the mass-to-charge ratio of the peptides.

-

Select precursor ions for fragmentation (MS/MS) to obtain sequence information.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

-

Specify the expected mass shifts for the modifications of interest (e.g., +15.99 Da for hydroxylation, +45.00 Da for nitration of tyrosine; -1.03 Da for conversion of arginine to glutamic semialdehyde).

-

Validate the identification of modified peptides based on the fragmentation spectra.

-

The following workflow diagram illustrates the mass spectrometry protocol.

Investigation of Protein-Protein Interactions

Objective: To assess the impact of ROS on the interaction between two proteins where an this compound pair is known to be at the interface.

Methodology: Co-immunoprecipitation (Co-IP) followed by Western Blotting

-

Cell Culture and Treatment:

-

Co-express tagged versions of the two interacting proteins (e.g., Protein A with a FLAG-tag and Protein B with a HA-tag) in a suitable cell line.

-

Treat the cells with a ROS-inducing agent (e.g., H₂O₂).

-

-

Cell Lysis:

-

Lyse the cells in a non-denaturing buffer to preserve protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) coupled to agarose beads.

-

The antibody will bind to the tagged protein, pulling it and any interacting proteins out of the solution.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with antibodies against both tags (e.g., anti-FLAG and anti-HA antibodies) to detect both proteins.

-

A decrease in the amount of the co-precipitated protein in the ROS-treated sample indicates a disruption of the interaction.

-

Signaling Pathways and Functional Consequences

The disruption of this compound interactions by ROS can have profound effects on cellular signaling. Many signaling pathways rely on precise protein-protein interactions and conformational changes that can be perturbed by oxidative modifications.

Example: The p53 Pathway

The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis. Its activity is tightly regulated by interactions with other proteins, such as MDM2. Specific arginine and tyrosine residues within p53 and its interacting partners are crucial for these interactions. ROS are known to modulate the p53 signaling pathway[17][18]. Oxidative modification of key Arg or Tyr residues could disrupt p53's ability to bind to DNA or interact with regulatory proteins, thereby impairing its tumor-suppressive functions.

The following diagram illustrates a simplified signaling pathway where ROS can impact protein interactions.

Conclusion and Future Directions

The interaction between arginine and tyrosine is a critical determinant of protein structure and function. While direct covalent cross-linking of these two residues by ROS in a non-enzymatic fashion remains to be definitively established, the detrimental impact of ROS on their non-covalent interactions is clear. The oxidative modification of either arginine or tyrosine can disrupt the crucial cation-pi interaction, leading to protein destabilization and altered cellular signaling.

Future research should focus on:

-

Sensitive Detection Methods: Employing advanced mass spectrometry techniques to search for the presence of this compound cross-links in biological samples under high oxidative stress.

-

Computational Modeling: Utilizing molecular dynamics simulations to predict the structural and energetic consequences of ROS-induced modifications on this compound interactions.

-

Targeted Drug Development: Designing therapeutic strategies that protect critical this compound pairs from oxidative damage or that stabilize these interactions in the face of oxidative stress.

This guide provides a foundational understanding for researchers to further explore the complex and significant role of ROS in modulating this compound interactions, with the ultimate goal of developing novel therapeutic interventions for a wide range of diseases.

References

- 1. Cation-pi interactions in protein-protein interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advanced glycation endproducts, dityrosine and arginine transporter dysfunction in autism - a source of biomarkers for clinical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Glycation End Products in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arginine-Derived Advanced Glycation End Products Generated in Peptide-Glucose Mixtures During Boiling [agris.fao.org]

- 6. The role of advanced glycation end products in aging and metabolic diseases: bridging association and causality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cation-π interactions in structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Carbonylation of Arginine in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanpeptidesociety.org [americanpeptidesociety.org]

- 15. Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-Arginine decreases fluid-percussion injury-induced neuronal nitrotyrosine immunoreactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Redox post-translational modifications and their interplay in plant abiotic stress tolerance [frontiersin.org]

In Silico Prediction of Arginine-Tyrosine (Arg-Tyr) Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Arginine-Tyrosine (Arg-Tyr) has been identified as a molecule with significant biological activity, primarily as a potent antioxidant.[1][2] Specifically, it demonstrates strong scavenging capabilities against hydroxyl radicals and hydrogen peroxide.[1] The exploration of such bioactive peptides is a burgeoning field in therapeutics. Traditional experimental methods for screening and characterizing these molecules can be resource-intensive. In silico, or computational, approaches offer a powerful alternative to accelerate the discovery and optimization process.[3] This technical guide provides a comprehensive overview of the methodologies used to predict the biological activity of this compound, focusing on its antioxidant properties. It outlines a general computational workflow, details specific in silico protocols, and provides the corresponding experimental validation techniques necessary to confirm computational findings.

Known Biological Activities of this compound

The primary reported biological function of the this compound dipeptide is its antioxidant activity. This activity is largely attributed to the individual characteristics of its constituent amino acids. Tyrosine's phenolic hydroxyl group can donate a hydrogen atom to quench free radicals, a capability that is crucial for antioxidant action.[2] The presence of Arginine may further enhance this activity. While the antioxidant properties are well-cited qualitatively, specific quantitative data such as IC50 values are not consistently reported across the literature.

| Biological Activity | Target Species | Quantitative Metric | Result | Citation |

| Hydroxyl Radical Scavenging | Free Radical | Not Reported | Strong Activity | [1][2] |

| Hydrogen Peroxide Scavenging | Reactive Oxygen Species | Not Reported | Strong Activity | [1] |

In Silico Prediction Workflow for this compound Bioactivity

Predicting the biological activity of a dipeptide like this compound involves a multi-step computational workflow. This process begins with defining the molecule's structure and identifying a potential biological target, and progresses through molecular docking, simulation, and activity prediction using quantitative structure-activity relationship (QSAR) models.

References

Arg-Tyr Dipeptide: A Potential Biomarker in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Arginyl-Tyrosine (Arg-Tyr) is an endogenous molecule with known potent antioxidant properties, capable of scavenging hydroxyl radicals and hydrogen peroxide. While the individual roles of its constituent amino acids, Arginine and Tyrosine, in various physiological and pathological processes are well-established, the specific function of the this compound dipeptide as a signaling molecule or biomarker is an emerging area of investigation. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound as a potential biomarker, drawing parallels with its closely related isomer, Tyrosyl-Arginine (Tyr-Arg), also known as Kyotorphin. It details hypothetical experimental protocols for its quantification and explores potential signaling pathways.

This compound and its Isomer Tyr-Arg (Kyotorphin) in Neurological Disease

Direct evidence for this compound as a biomarker in specific diseases is currently scarce in published literature. However, significant research on its isomer, Tyr-Arg (Kyotorphin), offers a compelling case for the potential of such dipeptides as biomarkers, particularly in neurological disorders.

Kyotorphin is a neuroactive dipeptide that has been studied for its analgesic and neuroprotective effects.[1] A notable study has investigated its levels in the cerebrospinal fluid (CSF) of Alzheimer's disease (AD) patients, revealing a potential role as a biomarker.

Quantitative Data: Tyr-Arg (Kyotorphin) in Alzheimer's Disease

A study comparing Kyotorphin levels in the CSF of Alzheimer's disease patients with a control group of age-matched individuals without the disease found a significant decrease in the dipeptide's concentration in the AD cohort.[1][2] This suggests a potential dysregulation of Kyotorphin metabolism or function in the pathophysiology of Alzheimer's.

| Biomarker | Disease State | Control Group (n=13) | Patient Group (n=25) | Fold Change | p-value | Reference |

| Tyr-Arg (Kyotorphin) | Alzheimer's Disease | Mean CSF levels reported | Decreased CSF levels reported | - | Statistically Significant | [1][2] |

Note: Specific mean concentrations and standard deviations were not provided in the abstract.

The inverse correlation between CSF Kyotorphin levels and phosphorylated tau (p-tau), a key biomarker for AD, further strengthens the rationale for investigating dipeptides like Tyr-Arg and this compound in neurodegenerative diseases.[1][2]

Experimental Protocols for this compound Quantification

Accurate and sensitive quantification of this compound in biological matrices is essential for its validation as a biomarker. The following are detailed methodologies for two common analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for the quantification of small molecules like dipeptides in complex biological samples due to its high sensitivity and specificity.

Objective: To quantify the concentration of this compound in human plasma.

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆,¹⁵N₄-Arg-¹³C₉,¹⁵N₁-Tyr).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

-

-

Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion of a standard).

-

Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

-

-

Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

-

References

- 1. Neuropeptide Kyotorphin (Tyrosyl-Arginine) has Decreased Levels in the Cerebro-Spinal Fluid of Alzheimer’s Disease Patients: Potential Diagnostic and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide Kyotorphin (Tyrosyl-Arginine) has Decreased Levels in the Cerebro-Spinal Fluid of Alzheimer's Disease Patients: Potential Diagnostic and Pharmacological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Arginine-Tyrosine Interactions in Protein Architecture and Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate three-dimensional structure of proteins, essential for their diverse functions, is stabilized by a complex network of non-covalent interactions. Among these, the pairing of arginine (Arg) and tyrosine (Tyr) residues plays a critical and multifaceted role. This technical guide delves into the fundamental principles of the Arg-Tyr interaction, its prevalence in protein structures, its significance in mediating protein function and signaling, and the experimental and computational methodologies employed to investigate this crucial pairing.

The Chemical Nature of the Arginine-Tyrosine Interaction

The interaction between arginine and tyrosine is primarily governed by a combination of electrostatic forces, hydrogen bonding, and cation-π interactions. The guanidinium group of arginine is positively charged at physiological pH, allowing it to engage in favorable electrostatic interactions with the partially negatively charged aromatic ring of tyrosine. This cation-π interaction is a significant contributor to the stability of the this compound pair, with an estimated electrostatic interaction energy of approximately -3 to -8 kcal/mol.[1][2]

Furthermore, the guanidinium group of arginine is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with the hydroxyl group and the π-electron cloud of the tyrosine side chain. The geometry of the interaction can vary, with parallel and T-shaped arrangements being commonly observed in protein structures.[3]

Quantitative Analysis of this compound Interactions

To provide a quantitative understanding of the prevalence and energetic significance of this compound interactions, data from structural databases and computational analyses are summarized below.

Table 1: Geometric and Energetic Parameters of Arginine-Tyrosine Pairs in Proteins

| Parameter | Value | Reference |

| Prevalence | 1 significant cation-π interaction per 77 residues | [1] |

| Arginine is more likely to participate than Lysine | [1][4] | |

| Distance Cutoff for Significant Interaction | < 6.0 Å (between guanidinium carbon of Arg and center of Tyr ring) | [1][4] |

| Interaction Energy (Computational) | -2.9 ± 1.4 kcal/mol (average strength) | [3] |

| Up to -12 kcal/mol in some cases | [2] | |

| Hydrogen Bond Distance (Tyr-OH to Arg-guanidinium) | ~2.52 Å (in specific examples) | [5] |

Functional Significance of this compound Interactions

The strategic positioning of this compound pairs within protein structures dictates their involvement in a wide array of biological processes, from catalysis to signal transduction.

Protein Stability and Folding

This compound interactions contribute significantly to the overall stability of folded proteins by forming intramolecular salt bridges and cation-π interactions that anchor different regions of the polypeptide chain. These interactions are frequently observed at protein-protein interfaces, where they play a crucial role in the formation and stabilization of multimeric protein complexes.[4]

Enzyme Catalysis and Substrate Binding

In the active sites of enzymes, this compound pairs can be directly involved in substrate recognition and catalysis. The arginine residue can interact with negatively charged substrates or transition states, while the tyrosine can participate in hydrogen bonding or provide a hydrophobic surface for substrate binding.

Molecular Recognition and Signaling

The this compound motif is a key player in molecular recognition events, particularly in the context of signal transduction. A prominent example is the role of a conserved arginine residue in Src Homology 2 (SH2) domains, which recognizes and binds to phosphorylated tyrosine (pTyr) residues on target proteins. This interaction is fundamental to the propagation of signals downstream of receptor tyrosine kinases. The binding affinities of SH2 domains for their phosphopeptide ligands are typically in the nanomolar to low micromolar range.

Signaling Pathways Modulated by this compound Interactions

The specific and dynamic nature of this compound interactions makes them ideal for mediating transient protein-protein interactions within signaling cascades.

Ephrin Receptor Signaling

Ephrin receptors, the largest family of receptor tyrosine kinases, are crucial for developmental processes and tissue homeostasis. Upon ligand (ephrin) binding, Eph receptors dimerize and autophosphorylate on several tyrosine residues within their cytoplasmic domain. These phosphotyrosine sites serve as docking platforms for SH2 domain-containing adaptor proteins, a process critically dependent on Arg-pTyr interactions. This initiates downstream signaling cascades that regulate cell adhesion, migration, and axon guidance.[6][7][8]

Ephrin receptor signaling pathway.

T-Cell Receptor Signaling

T-cell activation is initiated by the T-cell receptor (TCR) recognizing an antigen presented by the major histocompatibility complex (MHC). This triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex. The phosphorylated ITAMs are then recognized by the tandem SH2 domains of ZAP-70, a key kinase in the T-cell signaling cascade. This interaction, mediated by conserved arginine residues in the ZAP-70 SH2 domains, is a critical step in the propagation of the activation signal, leading to T-cell proliferation and differentiation.[9][10][11][12]

T-cell receptor signaling initiation.

Experimental and Computational Methodologies

A variety of techniques are employed to characterize this compound interactions, providing insights into their structural and energetic properties.

Experimental Protocols

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a protein and a peptide containing an Arg or Tyr residue.

Methodology:

-

Sample Preparation:

-

Dialyze the protein and the peptide ligand extensively against the same buffer to minimize buffer mismatch effects. A common starting point is 40 µM of the protein in the sample cell and 400 µM of the peptide in the syringe.[13]

-

Degas both solutions immediately before the experiment to prevent bubble formation.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the peptide solution into the injection syringe.

-

Perform a series of small, sequential injections of the peptide into the protein solution while monitoring the heat released or absorbed.

-

A typical experiment consists of an initial small injection (e.g., 0.5 µL) followed by a series of larger, identical injections (e.g., 2.0 µL).[13]

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to extract the thermodynamic parameters.

-

Changes in the intrinsic fluorescence of tryptophan or tyrosine residues upon binding, or the use of fluorescently labeled ligands, can be used to monitor this compound interactions and determine binding affinities.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein and the ligand (peptide or small molecule) in a suitable buffer.

-

-

Fluorescence Titration:

-

Measure the fluorescence emission spectrum of the protein in the absence of the ligand.

-

Titrate the protein solution with increasing concentrations of the ligand, recording the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Monitor the change in fluorescence intensity or wavelength of maximum emission as a function of ligand concentration.

-

Fit the binding isotherm to an appropriate equation to calculate the dissociation constant (Kd).

-

NMR spectroscopy, particularly chemical shift perturbation (CSP) mapping, is a powerful technique to identify the residues at the binding interface and to characterize the interaction in atomic detail.

Methodology:

-

Sample Preparation:

-

Produce a uniformly 15N-labeled protein.

-

Prepare a concentrated stock solution of the unlabeled peptide ligand.

-

-

NMR Titration:

-

Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein alone.

-

Add increasing amounts of the unlabeled ligand to the protein sample and record a 1H-15N HSQC spectrum at each titration point.[14]

-

-

Data Analysis:

-

Overlay the spectra and identify the amide cross-peaks that show significant chemical shift changes upon ligand binding.

-

Map these perturbed residues onto the three-dimensional structure of the protein to delineate the binding site.

-

The magnitude of the chemical shift perturbations can be used to estimate the binding affinity.

-

To definitively establish the importance of a specific Arg or Tyr residue in an interaction, site-directed mutagenesis can be employed to replace the residue of interest with another amino acid (e.g., alanine) and assess the functional consequences.

Methodology:

-

Primer Design:

-

Design primers that are complementary to the template DNA but contain a mismatch at the codon for the target Arg or Tyr residue, substituting it with the codon for the desired amino acid.

-

-

Mutagenesis PCR:

-

Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.

-

-

Template Removal and Ligation:

-

Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Ligate the newly synthesized, mutated DNA to form a circular plasmid.

-

-

Transformation and Verification:

-

Transform the ligated plasmid into competent E. coli cells.

-

Sequence the resulting plasmids to confirm the presence of the desired mutation.

-

Express the mutant protein and characterize its binding and functional properties using techniques such as ITC, fluorescence spectroscopy, or functional assays.

-

Computational Approaches

Computational methods provide valuable insights into the energetics and dynamics of this compound interactions at an atomic level.

MD simulations can be used to study the dynamic behavior of this compound pairs in a protein, providing information on the stability of the interaction and the conformational changes that may occur upon binding.

Methodology:

-

System Setup:

-

Prepare the starting structure of the protein or protein-ligand complex.

-

Solvate the system in a water box and add counter-ions to neutralize the charge.

-

-

Simulation:

-

Perform an energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature and equilibrate it.

-

Run a production MD simulation for a sufficient length of time to sample the conformational space.

-

-

Analysis:

-

Analyze the trajectory to calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the distance and orientation between the Arg and Tyr residues over time.

-

QM calculations can provide highly accurate estimates of the interaction energy between Arg and Tyr residues, dissecting the contributions from electrostatics, induction, and dispersion forces.

Methodology:

-

Model System:

-

Create a model system consisting of the interacting Arg and Tyr side chains, often capped to represent the protein backbone.

-

-

Calculation:

-

Perform high-level ab initio or density functional theory (DFT) calculations to determine the optimized geometry and interaction energy of the model system.

-

Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into its physical components.

-

Implications for Drug Development

The prevalence and functional importance of this compound interactions make them attractive targets for therapeutic intervention. Small molecules designed to mimic either the arginine or tyrosine side chain can be developed to disrupt or modulate protein-protein interactions that are mediated by this pairing. A thorough understanding of the structural and energetic landscape of a target this compound interaction is therefore crucial for the rational design of potent and specific inhibitors.

Conclusion

The arginine-tyrosine interaction is a versatile and fundamental feature of protein structure and function. Its unique combination of electrostatic, hydrogen bonding, and cation-π characteristics allows it to play diverse roles in protein stability, enzymatic activity, and the intricate communication networks of cellular signaling. A comprehensive understanding of this interaction, gained through a combination of experimental and computational approaches, is essential for advancing our knowledge of biological systems and for the development of novel therapeutic strategies.

References

- 1. pnas.org [pnas.org]

- 2. Cation–π interactions in protein–ligand binding: theory and data-mining reveal different roles for lysine and arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cation-π interactions in structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cation-pi interactions - Proteopedia, life in 3D [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Frontiers | Emerging Roles for Eph Receptors and Ephrin Ligands in Immunity [frontiersin.org]

- 8. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 10. T-cell receptor - Wikipedia [en.wikipedia.org]

- 11. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 14. protein-nmr.org.uk [protein-nmr.org.uk]

Arg-Tyr as a Metabolite in Human Physiological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Arginyl-Tyrosine (Arg-Tyr), a metabolite with significant antioxidant properties. While research specifically focused on this compound is still emerging, this document synthesizes the current understanding of its biochemical characteristics, potential physiological roles, and methodologies for its study. This guide addresses the core requirements of data presentation, detailed experimental protocols, and visualization of relevant pathways and workflows to support further research and drug development efforts in areas related to oxidative stress and cellular protection.

Introduction

This compound is a dipeptide composed of L-arginine and L-tyrosine.[1] It is recognized as a metabolite in human physiological processes.[1] The primary and most well-documented biological activity of this compound is its potent antioxidant capacity, specifically its ability to scavenge hydroxyl radicals and hydrogen peroxide.[2] This property positions this compound as a potentially important molecule in the cellular defense against oxidative stress, a key factor in the pathogenesis of numerous diseases.

It is crucial to distinguish this compound from its isomer, Tyr-Arg (Kyotorphin). While structurally similar, these dipeptides exhibit distinct biological activities. Kyotorphin is a known analgesic and neuromodulatory peptide, and much of the existing literature on "arginine-tyrosine peptides" pertains to Kyotorphin. This guide will focus exclusively on the current knowledge of this compound.

Biochemical and Physicochemical Properties

A summary of the key properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.

| Property | Value |

| Molecular Formula | C15H23N5O4 |

| Molecular Weight | 337.37 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

| CAS Number | 74863-12-0 |

| Appearance | Solid |

| LogP | -2.48 (Extrapolated) |

Table 1: Physicochemical Properties of this compound.

Physiological Role and Mechanism of Action

The principal established role of this compound is as an antioxidant. Its mechanism of action is primarily attributed to the phenolic hydroxyl group of the tyrosine residue, which can donate a hydrogen atom to neutralize free radicals.

Antioxidant Activity

This compound demonstrates strong scavenging activity against reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[2] The tyrosine residue is key to this function, as its phenolic ring can stabilize and delocalize the unpaired electron of a radical species.

Below is a proposed signaling pathway for the antioxidant action of this compound in mitigating cellular oxidative stress.

Figure 1: Proposed mechanism of this compound antioxidant activity.

Potential Therapeutic Applications